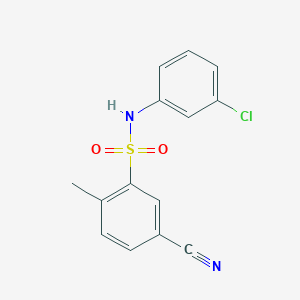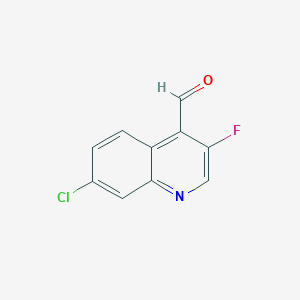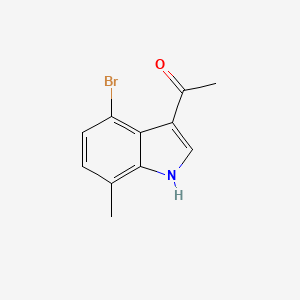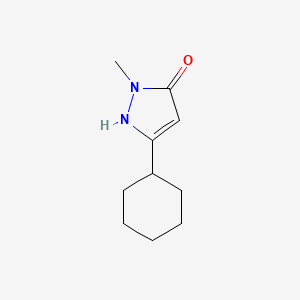
3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its trifluoromethyl group attached to a cyclopropyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times for isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the trifluoromethyl group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)isoxazol-5-amine
- 5-(1-(Trifluoromethyl)cyclopropyl)isoxazol-3-amine
- 3-(3-Bromophenyl)isoxazol-5-amine
Uniqueness
What sets 3-(1-(Trifluoromethyl)cyclopropyl)isoxazol-5-amine apart from similar compounds is its unique trifluoromethyl-cyclopropyl moiety. This structural feature imparts distinct chemical and biological properties, making it a compound of interest in various fields of research .
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
3-[1-(trifluoromethyl)cyclopropyl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6(1-2-6)4-3-5(11)13-12-4/h3H,1-2,11H2 |
InChI Key |
LGQULZKGOXFUGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NOC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)

![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)






